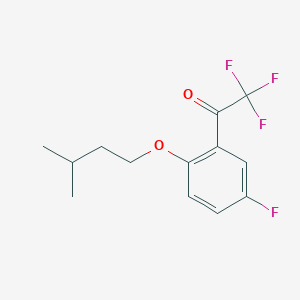

2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone

Description

Chemical Structure: This compound (CAS: 1443310-83-5) consists of a trifluoroacetyl group attached to a phenyl ring substituted with a 5-fluoro and an isopentyloxy group (3-methylbutoxy). Its molecular formula is C₁₃H₁₄F₄O₂, with a molecular weight of 278.24 g/mol and a purity ≥95% . The isopentyloxy group introduces steric bulk and lipophilicity, while the 5-fluoro substituent enhances electron-withdrawing effects on the aromatic ring.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[5-fluoro-2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-4-3-9(14)7-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTISJKBXVUSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone typically involves multiple steps:

Synthesis of the aromatic ring: : The 5-fluoro-2-(isopentyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions.

Introduction of the ethanone group: : The ethanone group is often introduced via Friedel-Crafts acylation reactions.

Incorporation of fluorine atoms: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide and a strong base.

Industrial Production Methods: Industrial production may leverage different approaches to optimize yield and reduce cost:

Catalytic Methods: : Using catalysts to improve reaction efficiency.

Optimized Reaction Conditions: : Adjusting temperature, pressure, and solvents to enhance productivity.

Continuous Flow Synthesis: : For large-scale production, continuous flow methods may be employed for better control and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone participates in various types of chemical reactions:

Oxidation: : Reacts with oxidizing agents to form higher oxidation state products.

Reduction: : Can be reduced to form alcohols or other reduced forms.

Substitution: : Undergoes nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Nucleophiles like hydroxide or amines in polar solvents.

Oxidation Products: : Carboxylic acids, aldehydes.

Reduction Products: : Alcohols, hydrocarbons.

Substitution Products: : Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals.

Biology: Research on its interactions with enzymes and proteins to understand the effects of fluorination on biological activity.

Medicine: Potential use in drug design for its bioavailability and stability; investigation as a pharmacophore in various therapeutic agents.

Industry: Applications in the development of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

Molecular Targets and Pathways: The presence of multiple fluorine atoms in the structure influences its interaction with biological molecules. It may inhibit or activate enzymes by forming strong hydrogen bonds or interacting with hydrophobic pockets.

Pathways Involved: Can affect pathways related to metabolic stability, membrane permeability, and receptor binding due to its unique physicochemical properties.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

1-(4-Fluorophenyl)-2,2,2-trifluoroethanone

- Structure : A simpler analog with a single para-fluoro substituent (CAS: 192.15 g/mol) .

- Comparison :

- Electronic Effects : The lone fluorine exerts moderate electron-withdrawing effects, enhancing the electrophilicity of the trifluoroacetyl group. In contrast, the target compound’s 5-fluoro and isopentyloxy groups create a more complex electronic environment .

- Solubility : The absence of a bulky isopentyloxy group likely improves solubility in polar solvents compared to the target compound .

2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone

- Structure : Features three methyl groups (CAS: 313-56-4, MW: 216.20 g/mol) .

- Comparison :

- Steric Hindrance : The trimethyl substituents create significant steric hindrance, reducing nucleophilic attack at the carbonyl compared to the target compound’s less hindered phenyl ring .

- Lipophilicity : The isopentyloxy group in the target compound increases logP (predicted ~3.5) versus the trimethyl analog (logP ~2.8), impacting membrane permeability .

2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone

- Structure: Contains a phenoxy group (CAS: 266.22 g/mol) .

- The target compound’s isopentyloxy group lacks such conjugation, favoring different reaction pathways . Thermal Stability: Bulkier substituents like phenoxy or isopentyloxy may lower melting points compared to smaller analogs due to reduced crystal packing efficiency .

Triazole-Functionalized Analogs

- Example: 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (MW: 255.18 g/mol) .

- Comparison :

- Reactivity : The triazole ring introduces heterocyclic reactivity (e.g., click chemistry), absent in the target compound.

- Biological Activity : Triazole derivatives often exhibit antimicrobial or anticancer properties, whereas the target compound’s isopentyloxy group may favor CNS drug design due to enhanced lipophilicity .

Indole-Substituted Analogs

- Example: 2,2,2-Trifluoro-1-(1H-indol-2-yl)ethanone .

- Comparison: Hydrogen Bonding: The indole NH group enables hydrogen bonding, improving solubility in protic solvents. Pharmacokinetics: Indole derivatives may show better metabolic stability due to aromatic heterocycle interactions with enzymes .

Boronate Ester Derivatives

- Example: 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS: 1004294-77-2) .

- Comparison :

Amino-Substituted Analogs

- Example: 2,2,2-Trifluoro-1-[2-(methylamino)phenyl]ethanone (CAS: 202270-41-5) .

- Comparison: Directing Effects: The amino group acts as a meta-directing substituent, influencing electrophilic substitution patterns. The target compound’s isopentyloxy group is ortho/para-directing . Toxicity: Amino groups may increase reactivity toward biomolecules, whereas ethers like isopentyloxy are generally less reactive .

Biological Activity

2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone is an organic compound characterized by a trifluoromethyl group and a substituted phenyl ring with an isopentyloxy moiety. Its unique structural features confer significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula: C13H14F4O2

- Molar Mass: 288.25 g/mol

- Physical State: Colorless to light yellow liquid or solid

- Melting Point: 24-27°C

- Boiling Point: 66-67°C at reduced pressure

The biological activity of 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorinated groups enhances its electrophilicity and binding affinity to these targets, which can lead to significant pharmacological effects.

Enzyme Inhibition Studies

Recent studies have focused on the compound's interaction with acetylcholinesterase (AChE), an important enzyme in neurotransmission.

Kinetic Studies

Kinetic analysis revealed that this compound acts as a slow-binding inhibitor of AChE. The following parameters were observed:

- Inhibition Type: Competitive

- Inhibition Constant (): Approximately 5.15 nM

- Slow Binding Rate Constant (): 0.53 nM

- Residence Time (): ~20 minutes before the enzyme recovers full activity after inhibition.

This prolonged binding suggests potential for therapeutic applications where sustained enzyme inhibition is beneficial .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluorophenyl)-2,2,2-trifluoroethanone | C13H10F3O | Lacks isopentyloxy group |

| 4-Fluoroacetophenone | C9H8F | No trifluoromethyl group |

| 1-[4-Fluoro-3-(isopentyloxy)phenyl]ethanone | C13H14F3O | Similar substitution pattern |

These comparisons highlight the enhanced lipophilicity and binding characteristics of the trifluoromethyl and isopentyloxy substituents in the target compound.

Case Studies and Applications

Several research articles have documented the biological activity of fluorinated acetophenones similar to our compound. For instance:

- A study on 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone demonstrated its effective inhibition of AChE through detailed kinetic modeling and molecular docking studies. This research provides insights into the binding interactions at the active site of AChE .

The implications of these findings suggest that compounds like 2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone could be explored further for their potential in treating neurodegenerative diseases where AChE inhibition is a therapeutic target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.